C-2 Cyclopropyl Substitution Reduces Calculated LogP Relative to C-2 tert-Butyl Analog, Suggesting Improved Aqueous Compatibility
The target compound (C19H15N5O) carries a C-2 cyclopropyl group, whereas the closest cataloged analog 2-tert-butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549003-12-3, C20H19N5O) bears a bulky C-2 tert-butyl substituent . Computational prediction (ALOGPS 2.1) yields a calculated logP of approximately 3.1 for the cyclopropyl derivative versus approximately 3.8 for the tert-butyl analog, a ΔlogP of –0.7 units. The lower lipophilicity indicates the cyclopropyl compound may exhibit improved aqueous solubility and reduced non-specific protein binding [1], properties often desirable in biochemical assay development.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | ALOGPS predicted logP ≈ 3.1 |
| Comparator Or Baseline | 2-tert-Butyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549003-12-3): ALOGPS predicted logP ≈ 3.8 |
| Quantified Difference | ΔlogP ≈ –0.7 (lower lipophilicity for target) |
| Conditions | In silico prediction using ALOGPS 2.1; experimental logP not available in public domain |
Why This Matters
Lower logP can translate to higher aqueous solubility and reduced non-specific binding, facilitating accurate IC50 determination in biochemical screens.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248, 2010. View Source
